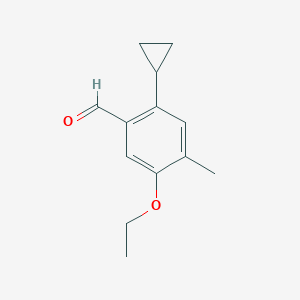
2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C13H16O2. It is a benzaldehyde derivative, characterized by the presence of a cyclopropyl group, an ethoxy group, and a methyl group attached to the benzene ring. This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde can be achieved through various organic reactions. One common method involves the formylation of a substituted benzene derivative. The reaction typically employs reagents such as cyclopropyl bromide, ethyl alcohol, and formaldehyde under controlled conditions to introduce the cyclopropyl, ethoxy, and formyl groups onto the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and cyclopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Cyclopropyl-5-ethoxy-4-methylbenzoic acid.
Reduction: 2-Cyclopropyl-5-ethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-ethoxybenzaldehyde
- 4-Methylbenzaldehyde
- 2-Ethoxy-4-methylbenzaldehyde
Uniqueness
2-Cyclopropyl-5-ethoxy-4-methylbenzaldehyde is unique due to the combination of its cyclopropyl, ethoxy, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-cyclopropyl-5-ethoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-3-15-13-7-11(8-14)12(6-9(13)2)10-4-5-10/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
FENNTXITNQLYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate](/img/structure/B13002867.png)
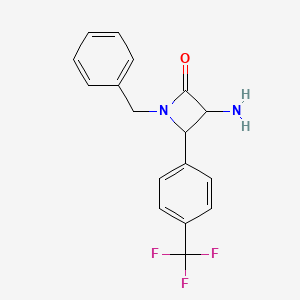
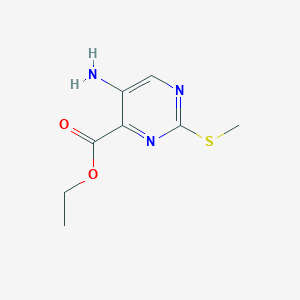
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
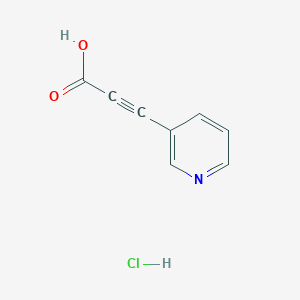
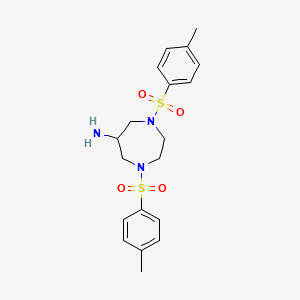
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
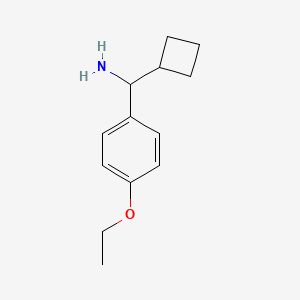


![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13002928.png)

